

Spectroscopic Data Analysis of 5-Chloropyridazin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloropyridazin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **5-Chloropyridazin-4-ol**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific molecule, this guide will utilize data from closely related pyridazinone and chloropyridine analogs to illustrate the principles of spectral interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and data interpretation strategies outlined herein are directly applicable to the analysis of **5-Chloropyridazin-4-ol**.

Introduction to Spectroscopic Analysis in Drug Development

Spectroscopic techniques are fundamental in the structural elucidation and characterization of new chemical entities. For a molecule like **5-Chloropyridazin-4-ol**, a derivative of the pyridazinone core, these methods provide critical information about its atomic composition, connectivity, and functional groups, which is essential for confirming its identity, purity, and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Representative ¹H NMR Data for a Chloropyridazinone Analog

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.85	d	1H	H-3
8.50	d	1H	H-6
11.5 (broad)	s	1H	N-H

Note: This data is illustrative and based on known pyridazinone structures. The actual chemical shifts for **5-Chloropyridazin-4-ol** may vary.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the number of different types of carbon atoms in a molecule.

Table 2: Representative ¹³C NMR Data for a Chloropyridazinone Analog

Chemical Shift (δ , ppm)	Assignment
129.0	C-3
145.0	C-5 (bearing Cl)
150.0	C-6
162.0	C-4 (bearing OH)

Note: This data is illustrative and based on known pyridazinone and chloropyridine structures. The actual chemical shifts for **5-Chloropyridazin-4-ol** may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Representative IR Absorption Frequencies for a Chloropyridazinone Analog

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (from the hydroxyl group)
3100-3000	Medium	Aromatic C-H stretch
1680-1640	Strong	C=O stretch (keto tautomer)
1600-1450	Medium	C=C and C=N stretching
1100-1000	Strong	C-O stretch
800-700	Strong	C-Cl stretch

Note: This data is illustrative. The presence of tautomerism (keto-enol) in **5-Chloropyridazin-4-ol** would significantly influence the IR spectrum, particularly in the C=O and O-H stretching regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Table 4: Representative Mass Spectrometry Data for **5-Chloropyridazin-4-ol**

m/z	Relative Intensity (%)	Assignment
130/132	100/33	$[M]^+ / [M+2]^+$ (presence of Chlorine)
102/104	40/13	$[M-CO]^+$
95	60	$[M-Cl]^+$
67	50	$[M-Cl-CO]^+$

Note: The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum of chlorinated compounds.

Experimental Protocols

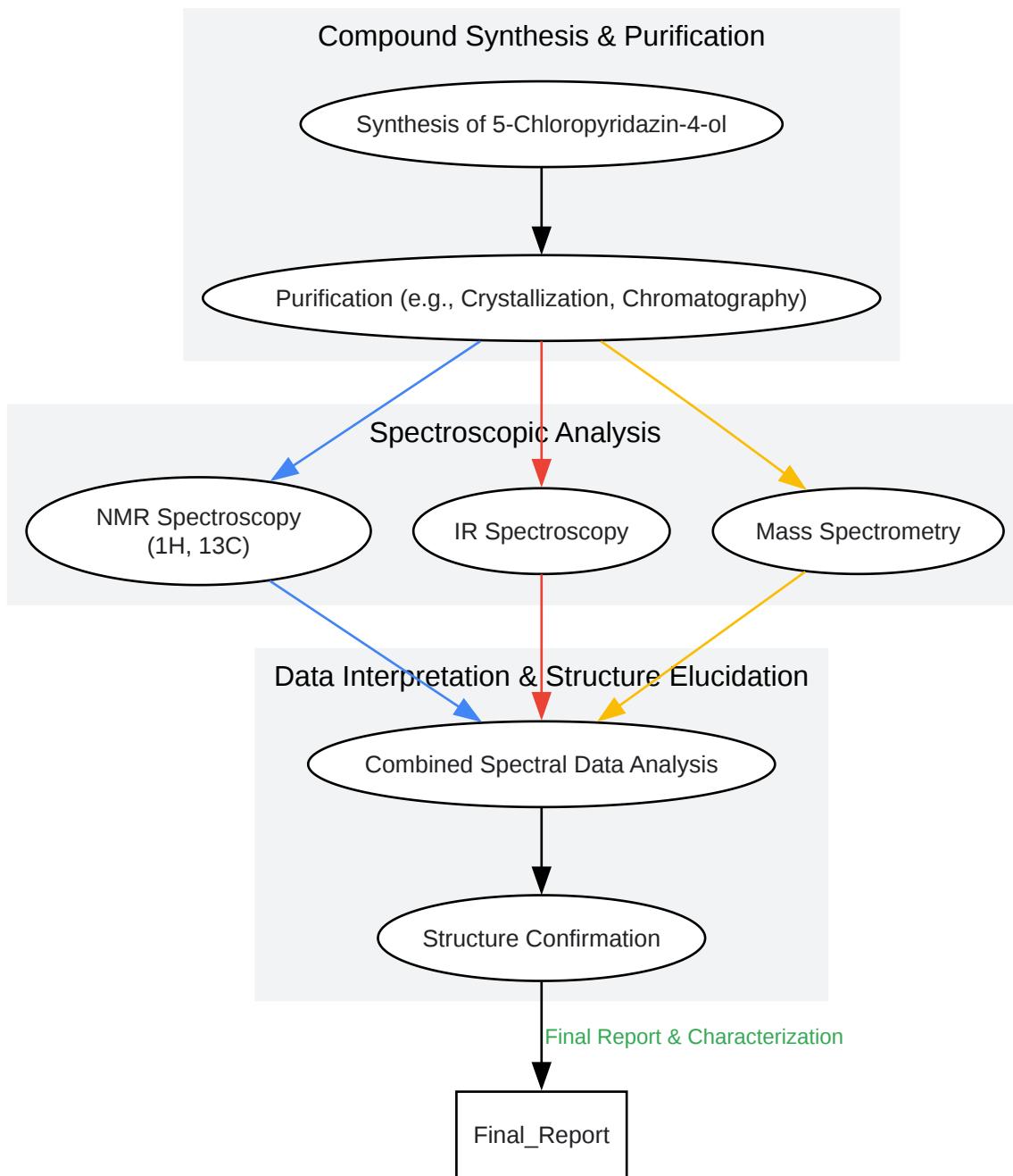
The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

- NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300-600 MHz. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
- IR Spectroscopy: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.
- Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The mass-to-charge ratio (m/z) of the ions is measured.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like **5-Chloropyridazin-4-ol**.

Workflow for Spectroscopic Analysis of 5-Chloropyridazin-4-ol

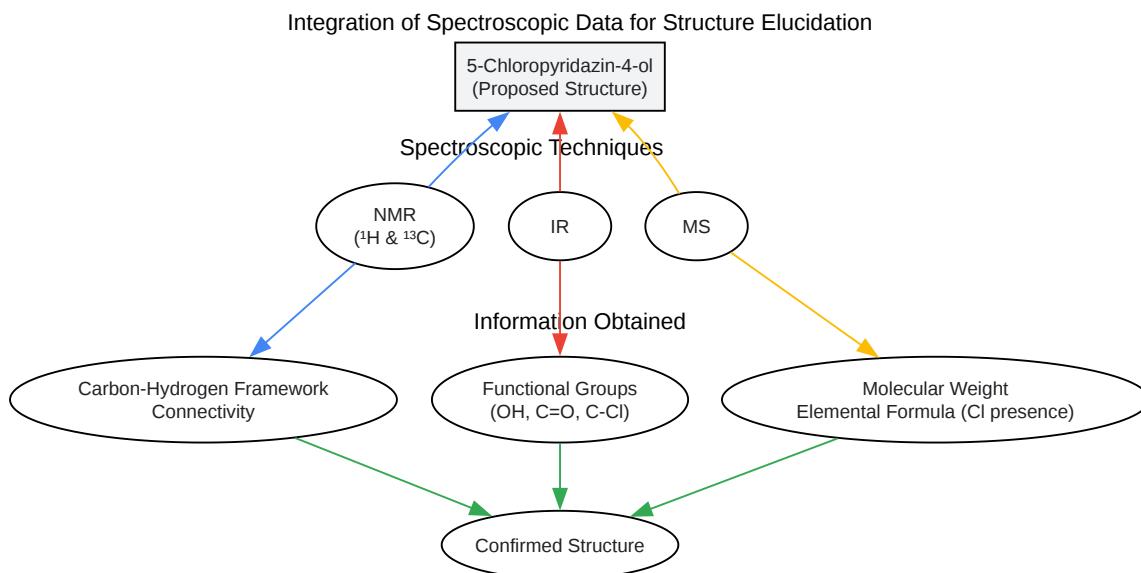


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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **5-Chloropyridazin-4-ol**.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of **5-Chloropyridazin-4-ol**.



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